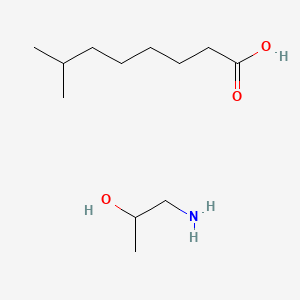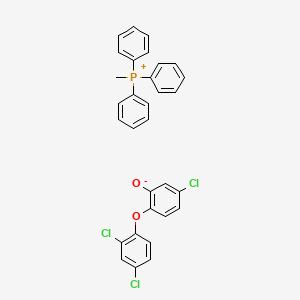
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium is a complex organic compound with significant applications in various fields This compound is known for its unique chemical structure, which includes a phenolate group and a methyl(triphenyl)phosphanium moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-chloro-2-(2,4-dichlorophenoxy)phenolate typically involves the reaction of 5-chloro-2-(2,4-dichlorophenoxy)phenol with methyl(triphenyl)phosphonium bromide under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
5-chloro-2-(2,4-dichlorophenoxy)phenolate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert it into less oxidized forms.
Substitution: It can undergo nucleophilic substitution reactions, where the phenolate group acts as a nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like alkyl halides. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted phenolates .
Aplicaciones Científicas De Investigación
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex organic molecules.
Medicine: Research is ongoing into its potential use as an antimicrobial agent due to its ability to inhibit bacterial growth.
Mecanismo De Acción
The mechanism by which 5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium exerts its effects involves its interaction with specific molecular targets. The phenolate group can interact with enzymes and proteins, potentially inhibiting their activity. The methyl(triphenyl)phosphanium moiety may facilitate the compound’s entry into cells, enhancing its biological activity .
Comparación Con Compuestos Similares
Similar Compounds
Triclosan: A similar compound with antimicrobial properties.
Chlorhexidine: Another antimicrobial agent used in medical and dental applications.
Phenol derivatives: Various phenol derivatives share similar chemical properties and applications.
Uniqueness
What sets 5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium apart is its dual functionality, combining the properties of phenolates and phosphonium salts
Propiedades
Número CAS |
93839-54-4 |
|---|---|
Fórmula molecular |
C31H24Cl3O2P |
Peso molecular |
565.8 g/mol |
Nombre IUPAC |
5-chloro-2-(2,4-dichlorophenoxy)phenolate;methyl(triphenyl)phosphanium |
InChI |
InChI=1S/C19H18P.C12H7Cl3O2/c1-20(17-11-5-2-6-12-17,18-13-7-3-8-14-18)19-15-9-4-10-16-19;13-7-1-3-11(9(15)5-7)17-12-4-2-8(14)6-10(12)16/h2-16H,1H3;1-6,16H/q+1;/p-1 |
Clave InChI |
ZKTORXBYWDDEDT-UHFFFAOYSA-M |
SMILES canónico |
C[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC(=C(C=C1Cl)[O-])OC2=C(C=C(C=C2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


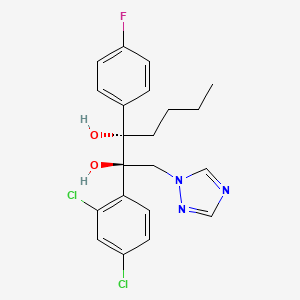
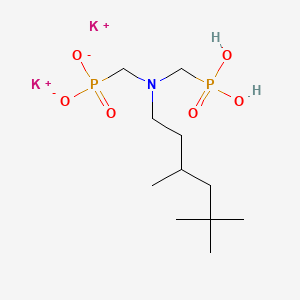

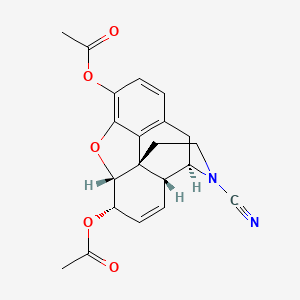
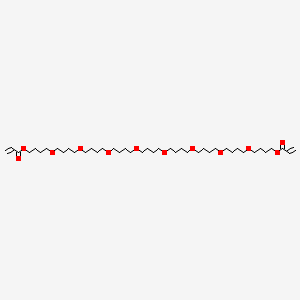


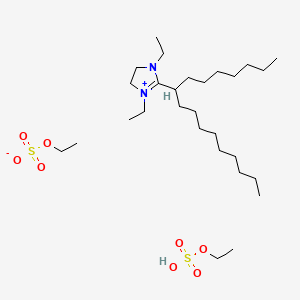
![4-[[4-[(4-Hydroxy-3-methylphenyl)azo]phenyl]azo]-m-cresol](/img/structure/B12690371.png)
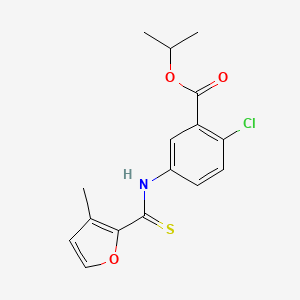

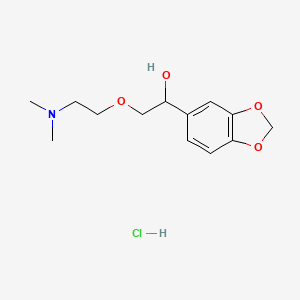
![2-[(Z)-1-chloropropan-2-ylideneamino]guanidine;hydrochloride](/img/structure/B12690393.png)
